molecular formula C20H27N5O3S B5525961 4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

Cat. No. B5525961
M. Wt: 417.5 g/mol
InChI Key: ZDTUXPCQVDWIGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has demonstrated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. This method offers a simple and efficient pathway to yield these compounds, utilizing enaminones as intermediates in the presence of glacial acetic acid for the reaction with urea and various substituted benzaldehydes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The molecular structure of these compounds, particularly those containing a morpholine moiety, has been confirmed through single-crystal X-ray crystallography. This structural confirmation highlights the three-dimensional conformation of the enaminones used in the synthesis of dihydropyrimidinone derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Chemical Reactions and Properties

Various studies have explored the chemical reactions involving this compound, leading to the synthesis of different derivatives. These reactions include nucleophilic substitution, annulation reactions, and interactions with cyclic amines, yielding a range of compounds with potential pharmacological activities. The versatility in chemical reactions underscores the compound's utility in synthesizing a diverse array of derivatives with varied properties (Yar, McGarrigle, & Aggarwal, 2008).

Physical Properties Analysis

The physical properties of the compound and its derivatives have been characterized using spectroscopic techniques, including NMR and MS spectra. These studies provide insights into the compound's structure and stability, essential for understanding its behavior in various conditions (Lei, Wang, Xiong, & Lan, 2017).

Chemical Properties Analysis

Research on the compound's chemical properties has focused on its reactivity and potential as a precursor for synthesizing pharmacologically active molecules. The compound exhibits reactivity that allows for the creation of derivatives with antiviral, antiproliferative, and enzymatic inhibition activities. This reactivity is central to its application in medicinal chemistry, where derivatives can be tailored for specific biological activities (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Scientific Research Applications

Synthesis and Characterization

A study highlighted the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These derivatives were synthesized in good yield using a simple and efficient method, suggesting their potential for further biological application studies (Bhat et al., 2018).

Hydrogen Bonding and Structural Analysis

Research on proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperazine, revealed their comparative structural features and hydrogen-bonding patterns. This study provided insights into the crystal structures and molecular interactions of compounds involving morpholine and piperazine (Smith et al., 2011).

Antiviral Studies

A synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives against an avian paramyxovirus highlighted the potential of one of the sulfonamide derivatives showing three-fold higher antiviral activity than a commercial antiviral drug (Selvakumar et al., 2018).

Crystal Engineering

Another study applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, utilizing morpholine and piperazine cations. This research demonstrated the versatile use of these cations in forming structures with potential applications in pharmaceuticals (Elacqua et al., 2013).

Future Directions

Further studies could be conducted to determine the properties and potential uses of this compound. This could include experimental studies to determine its physical and chemical properties, biological assays to determine its activity, and computational studies to predict its behavior .

properties

IUPAC Name

4-[4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-16-3-4-17(2)18(15-16)29(26,27)25-9-7-23(8-10-25)19-5-6-21-20(22-19)24-11-13-28-14-12-24/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTUXPCQVDWIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine

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